4-Butoxy-2,6-difluorophenol is a chemical compound classified as a fluorinated phenol. It has the molecular formula and a molecular weight of 202.2 g/mol. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the phenolic ring and a butoxy group at the para position (4-position) relative to the hydroxyl group. This structure imparts unique chemical properties that make it valuable in various scientific applications, particularly in organic synthesis and medicinal chemistry.
The synthesis of 4-Butoxy-2,6-difluorophenol typically involves a nucleophilic substitution reaction. The most common method includes:
The reaction proceeds through a mechanism where the butoxy group acts as a nucleophile, attacking the electrophilic carbon atom on the aromatic ring that is bonded to a hydrogen atom. This substitution leads to the formation of 4-Butoxy-2,6-difluorophenol with high yields when optimized properly .
4-Butoxy-2,6-difluorophenol can undergo several types of chemical reactions:
The mechanism by which 4-Butoxy-2,6-difluorophenol exerts its chemical reactivity primarily involves:
These mechanisms are crucial for its applications in organic synthesis and potential biological activities .
The specific physical constants such as melting point and boiling point are not widely documented but are essential for practical applications in laboratory settings .
4-Butoxy-2,6-difluorophenol has several notable applications:
The synthesis of 4-butoxy-2,6-difluorophenol (CAS 1373920-65-0; C₁₀H₁₂F₂O₂) primarily exploits nucleophilic aromatic substitution (SNAr) reactions. The benchmark route involves 2,6-difluorophenol as the starting material, reacting with 1-bromobutane under basic conditions. This method leverages the activation effect of ortho-fluorine atoms, which enhance the electrophilicity of the para-carbon atom, facilitating butoxy group installation [9]. Alternative pathways include:
Table 1: Comparative Analysis of Synthetic Routes
Method | Reagents | Yield (%) | Key Advantage |
---|---|---|---|
Classical SNAr | K₂CO₃, Butyl bromide | 78–82 | Simplicity, readily available reagents |
Williamson Ether | NaOH, Butyl halide | 70 | Applicable to dihydric phenols |
Phase-Transfer Catalysis | Aliquat 336, KOH | 85 | Faster kinetics, lower temperature |
Selectivity optimization is critical due to competing reactions (e.g., O- vs. C-alkylation). Potassium carbonate (K₂CO₃) in acetone remains the most effective base-solvent pair, providing 82% yield at reflux temperatures. This system minimizes hydrolysis of the butoxy group while ensuring mono-etherification [3] . Advanced catalytic approaches include:
The electronegativity of fluorine stabilizes the Meisenheimer complex during nucleophilic attack, which is pivotal for suppressing by-products like butyl ethers or phenol polymerization.
Reaction efficiency is profoundly influenced by solvent polarity and thermal parameters. Polar aprotic solvents (e.g., DMF, acetone) facilitate anion solvation, accelerating SNAr kinetics. Systematic studies reveal:
Table 2: Solvent/Temperature Impact on Yield
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acetone | 65 | 12 | 82 | 97 |
DMF | 80 | 8 | 88 | 95 |
Ethanol | 75 | 15 | 68 | 90 |
Toluene | 110 | 10 | 71 | 93 |
Cooling protocols post-reaction are equally crucial. Gradual reduction to 0–5°C enables crystallization of the product with ≥97% purity, avoiding contamination from solvent adducts [3] [9].
Transitioning lab-scale synthesis (grams) to industrial production (kilograms) introduces three critical bottlenecks:
Table 3: Scalability Factors and Mitigation Strategies
Challenge | Lab-Scale Solution | Industrial Mitigation | Cost Impact |
---|---|---|---|
Purification | Column chromatography | Distillative crystallization | +15% capital expense |
Thermal Control | Ice baths | Jacketed reactors with cryogenic coils | +20% operational cost |
Solvent Recovery | Rotary evaporation | Membrane distillation | -30% waste cost |
By-product Separation | Aqueous washes | Centrifugal extractors | +10% efficiency gain |
Additionally, raw material consistency is paramount. Variability in 2,6-difluorophenol feedstock purity (≥99% required) directly correlates with final product yield, necessitating stringent supplier qualification [1] .
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